N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine: is a complex organic compound with the molecular formula C37H58IN . This compound is characterized by the presence of a fluoren-2-amine core, substituted with tetrahexyl groups and an iodine atom at specific positions. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Fluoren-2-amine Core: This step involves the preparation of the fluoren-2-amine core through a series of reactions such as Friedel-Crafts acylation, reduction, and amination.
Introduction of Tetrahexyl Groups: The tetrahexyl groups are introduced via alkylation reactions using hexyl halides in the presence of a strong base.
Iodination: The final step involves the iodination of the fluoren-2-amine core at the 7th position using iodine or iodine monochloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to maximize yield.
Purification: Techniques such as recrystallization, column chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorenone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.
Substitution: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
Oxidation Products: Fluorenone derivatives.
Reduction Products: Reduced amine forms.
Substitution Products: Various substituted fluoren-2-amine derivatives.
Scientific Research Applications
N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,N,9,9-Tetrahexyl-9H-fluoren-2-amine: Lacks the iodine atom at the 7th position.
N,N,9,9-Tetrahexyl-7-bromo-9H-fluoren-2-amine: Contains a bromine atom instead of iodine.
N,N,9,9-Tetrahexyl-7-chloro-9H-fluoren-2-amine: Contains a chlorine atom instead of iodine.
Uniqueness
N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.
Properties
CAS No. |
918946-87-9 |
---|---|
Molecular Formula |
C37H58IN |
Molecular Weight |
643.8 g/mol |
IUPAC Name |
N,N,9,9-tetrahexyl-7-iodofluoren-2-amine |
InChI |
InChI=1S/C37H58IN/c1-5-9-13-17-25-37(26-18-14-10-6-2)35-29-31(38)21-23-33(35)34-24-22-32(30-36(34)37)39(27-19-15-11-7-3)28-20-16-12-8-4/h21-24,29-30H,5-20,25-28H2,1-4H3 |
InChI Key |
PLCJAAXRQMRNNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)N(CCCCCC)CCCCCC)C3=C1C=C(C=C3)I)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.